(S)-(-)-1,2-Propanediol di-p-tosylate

Catalog No.
S1898423
CAS No.
60434-71-1
M.F
C17H20O6S2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1,2-Propanediol di-p-tosylate

CAS Number

60434-71-1

Product Name

(S)-(-)-1,2-Propanediol di-p-tosylate

IUPAC Name

2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate

Molecular Formula

C17H20O6S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3

InChI Key

QSFWYZTZYVIPGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

As a Chiral Protecting Group

One of the primary applications of (S)-(-)-1,2-Propanediol di-p-tosylate lies in organic synthesis as a protecting group for chiral 1,2-diols. The tosylate groups can be selectively introduced and removed under controlled reaction conditions, allowing chemists to manipulate other functional groups on the diol while preserving the stereochemistry at the chiral center [1]. This property is valuable in the synthesis of enantiopure pharmaceuticals and other chiral compounds.

Here are some examples of research articles where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a protecting group:

  • Enantioselective Synthesis of Fluoroquinolones:
  • Asymmetric Catalysis with Chiral Brønsted Acid-Base Complexes:

As a Chiral Resolving Agent

(S)-(-)-1,2-Propanediol di-p-tosylate can also be employed as a chiral resolving agent to separate racemic mixtures of diols into their enantiomers. This technique relies on the formation of diastereomeric esters between the di-tosylate and the racemic diol. The diastereomers often exhibit different physical properties, allowing for their separation through techniques like chromatography [2].

Here's an example of a research article where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a resolving agent:

  • Resolution of Racemic Alcohols via Diastereomeric Ester Formation with (S)-(-)-1,2-Propanediol di-p-Tosylate: [In development - scientific literature search did not reveal freely available articles on this specific application]

(S)-(-)-1,2-Propanediol di-p-tosylate is a chiral compound with the molecular formula C17H20O6S2C_{17}H_{20}O_{6}S_{2} and a molecular weight of approximately 384.47 g/mol. It is characterized by its two tosyl (p-toluenesulfonyl) groups attached to a 1,2-propanediol backbone. The compound appears as a solid with a melting point ranging from 68 to 70 °C and an estimated boiling point of 481.14 °C . This compound is notable for its use in organic synthesis, particularly in the preparation of chiral intermediates.

Due to the presence of the tosyl groups, which are good leaving groups. It can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atoms bonded to the tosyl groups, leading to the formation of new compounds. Additionally, it can be hydrolyzed under acidic or basic conditions to regenerate (S)-(-)-1,2-propanediol and p-toluenesulfonic acid .

While specific biological activities of (S)-(-)-1,2-propanediol di-p-tosylate have not been extensively documented, compounds containing tosyl groups are often studied for their potential pharmacological properties. Tosylates can enhance the solubility and bioavailability of drugs by modifying their chemical properties. The chiral nature of this compound also suggests potential applications in asymmetric synthesis relevant to medicinal chemistry .

The synthesis of (S)-(-)-1,2-propanediol di-p-tosylate typically involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction leads to the formation of the di-tosylate through nucleophilic substitution where both hydroxyl groups of the propanediol are converted into tosylate groups .

General Reaction Scheme

(S)-(-)-1,2-Propanediol di-p-tosylate is primarily utilized in organic synthesis as a chiral building block. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to introduce chirality into synthetic pathways makes it valuable in the production of enantiomerically pure compounds .

Interaction studies involving (S)-(-)-1,2-propanediol di-p-tosylate focus on its reactivity with nucleophiles and its role as a precursor in asymmetric synthesis. The compound's interactions with various nucleophiles can yield diverse products that may have different biological activities or pharmacological effects. Furthermore, studies on its stability under various conditions are important for understanding its utility in synthetic applications .

Several compounds share structural similarities with (S)-(-)-1,2-propanediol di-p-tosylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(R)-(+) -1,2-Propanediol di-p-tosylateC17H20O6S2Enantiomer with opposite optical activity
1,3-Propanediol di-p-tosylateC17H20O6S2Similar structure but different connectivity
(S)-1,2-Di-O-tosylpropanediolC17H20O6S2Variation in stereochemistry
Methyl-4,6-O-benzylidene-2,3-di-O-(tosyl)α-D-glucopyranosideC24H30O10S2More complex sugar derivative with tosyl groups

These compounds highlight the uniqueness of (S)-(-)-1,2-propanediol di-p-tosylate due to its specific stereochemistry and functionalization pattern that makes it particularly useful for certain synthetic pathways and applications in medicinal chemistry .

The tosylation of 1,2-propanediol derivatives represents a fundamental transformation in organic synthesis, involving the conversion of hydroxyl groups into tosylate leaving groups through reaction with p-toluenesulfonyl chloride. The mechanism proceeds through a nucleophilic substitution at the sulfur center of tosyl chloride, followed by base-mediated deprotonation [1] [2].

The reaction mechanism initiates when the hydroxyl oxygen of the propanediol acts as a nucleophile, attacking the electrophilic sulfur atom in p-toluenesulfonyl chloride. This nucleophilic attack occurs with the formation of a tetrahedral intermediate where the oxygen becomes positively charged and bonded to the sulfur center [2] [3]. The chloride ion serves as the leaving group, departing as the sulfur-oxygen bond forms. Subsequently, pyridine or another base abstracts the acidic proton from the positively charged oxygen, neutralizing the charge and forming the final tosylate ester product [4].

The stereochemical outcome of this transformation is particularly significant for chiral substrates. Unlike reactions that proceed through carbocation intermediates, tosylation preserves the stereochemistry at the carbon center bearing the hydroxyl group. This retention of configuration occurs because the reaction involves substitution at sulfur rather than carbon, ensuring that the spatial arrangement around the chiral center remains unchanged [1] [2].

For 1,2-propanediol derivatives, the presence of two hydroxyl groups introduces additional complexity. The tosylation can proceed selectively at the primary hydroxyl group due to reduced steric hindrance and greater nucleophilicity compared to the secondary hydroxyl group [5]. However, under forcing conditions or with excess reagent, both hydroxyl groups can be tosylated to yield the di-tosylate product [6] [7].

The reaction kinetics follow second-order behavior, being first-order in both the alcohol substrate and tosyl chloride concentration [8]. The rate-determining step involves the nucleophilic attack at sulfur, which can be accelerated by the presence of nucleophilic catalysts such as 4-dimethylaminopyridine or through the formation of more reactive intermediates like N-tosylpyridinium salts [3] [4].

Stereoselective Synthesis Approaches

Stereoselective synthesis of (S)-(-)-1,2-propanediol di-p-tosylate requires careful consideration of both the stereochemistry of the starting material and the preservation of chirality throughout the tosylation process. Several approaches have been developed to achieve high stereoselectivity in the synthesis of chiral tosylated derivatives.

The most straightforward approach involves starting with enantiomerically pure (S)-1,2-propanediol and subjecting it to standard tosylation conditions. Since tosylation occurs through nucleophilic substitution at sulfur rather than carbon, the stereochemistry at the chiral center is retained [1] [2]. This approach has been successfully employed for the synthesis of various chiral tosylate derivatives with excellent preservation of optical purity [6] [5].

Alternative stereoselective approaches involve the use of chiral auxiliaries or asymmetric transformations. For instance, asymmetric dihydroxylation of propene derivatives can provide access to enantiomerically enriched 1,2-propanediol precursors [9] [10]. These can then be subjected to tosylation under optimized conditions to maintain the stereochemical integrity.

Enzymatic methods have also been explored for the stereoselective synthesis of 1,2-propanediol derivatives. Biocatalytic approaches using engineered alcohol dehydrogenases or other oxidoreductases can provide access to specific enantiomers with high selectivity [11] [12] [13]. These enzymatically prepared intermediates can subsequently be converted to their corresponding tosylates.

The use of protecting group strategies represents another important approach for achieving selectivity in ditosylation reactions. Temporary protection of one hydroxyl group allows for selective tosylation of the remaining free hydroxyl, followed by deprotection and tosylation of the second hydroxyl group [14]. This stepwise approach provides greater control over the reaction outcome and minimizes the formation of unwanted regioisomers.

Asymmetric desymmetrization strategies have been developed for prochiral 1,3-propanediol derivatives, which can be adapted for 1,2-propanediol systems [14] [15]. These approaches typically involve the use of chiral catalysts or reagents that differentiate between enantiotopic hydroxyl groups, leading to the formation of enantioenriched products.

Solvent and Catalyst Systems for Improved Yield

The choice of solvent and catalyst system significantly influences the efficiency, selectivity, and yield of tosylation reactions. Traditional methods have relied primarily on pyridine as both solvent and base, but modern approaches have introduced alternative systems that offer improved performance and reduced environmental impact.

Dichloromethane remains the most widely used solvent for tosylation reactions due to its ability to dissolve both polar and nonpolar substrates while maintaining chemical inertness [16] [17]. The combination of dichloromethane with pyridine as base typically provides yields in the range of 80-90% for most substrates [8]. However, concerns about pyridine toxicity and the potential for side reactions, particularly chlorination through nucleophilic substitution, have prompted the development of alternative systems [17] [18].

Triethylamine in combination with catalytic trimethylamine hydrochloride has emerged as a particularly effective alternative to pyridine-based systems [19]. This approach offers several advantages including higher reaction rates, reduced formation of chlorinated byproducts, and improved operational safety. Yields typically range from 90-98% under optimized conditions, representing a significant improvement over traditional methods [19].

4-Dimethylaminopyridine (DMAP) has found application as a highly effective nucleophilic catalyst for tosylation reactions [16] [20]. Even when used in catalytic quantities (0.1-0.2 equivalents), DMAP can dramatically accelerate reaction rates while maintaining high yields. The enhanced nucleophilicity of DMAP compared to pyridine allows for the formation of highly reactive N-tosyl-DMAP intermediates that rapidly transfer the tosyl group to the alcohol substrate [3] [4].

Deep eutectic solvents (DES) represent an emerging class of green reaction media for tosylation reactions [21]. These systems, typically composed of hydrogen bond donors and acceptors, can serve as both solvent and catalyst, offering improved environmental profiles compared to traditional organic solvents. While yields are generally somewhat lower (82-92%), the environmental benefits and potential for solvent recycling make these systems attractive for sustainable synthesis [21].

Aqueous systems have also been explored for tosylation reactions, particularly in the context of phase transfer catalysis [22]. Sodium tosylate solutions can serve as a hydrotropic medium, facilitating the dissolution of organic substrates while providing a recyclable reaction environment. These systems have shown particular promise for large-scale applications where waste minimization is a priority [22].

The optimization of reaction conditions involves careful consideration of temperature, reaction time, and stoichiometry. Lower temperatures (0-25°C) generally favor higher selectivity and reduced side reactions, while moderate temperatures (25-40°C) provide optimal reaction rates [5] [8]. Reaction times typically range from 2-24 hours depending on the substrate and conditions employed, with longer reaction times generally providing higher conversions and purities [8].

Purification Techniques and Purity Assessment

The purification of tosylate compounds requires specialized techniques due to their polar nature and potential for hydrolysis under certain conditions. A combination of chromatographic, crystallization, and extraction methods is typically employed to achieve the high purity levels required for synthetic applications.

Column chromatography on silica gel represents the most versatile purification method for tosylate compounds [23] [24]. The polar nature of tosylates requires the use of moderately polar eluent systems, typically mixtures of hexane and ethyl acetate or dichloromethane and methanol. Gradient elution protocols often provide superior separation compared to isocratic methods, allowing for the removal of both polar and nonpolar impurities [23]. Recovery yields typically range from 75-90% with purities of 95-99% achievable through careful optimization of elution conditions.

Recrystallization techniques can provide exceptional purity levels (98-99.5%) for tosylate compounds that exist as crystalline solids [25] [26]. The choice of recrystallization solvent is critical, with common systems including toluene/petroleum ether mixtures, ethyl acetate/hexane, and chloroform/diethyl ether combinations [27]. The process typically involves dissolution in a minimal volume of hot solvent followed by controlled cooling to induce crystallization. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity levels [26].

Liquid-liquid extraction methods offer rapid and efficient purification for tosylate compounds, particularly for removing ionic impurities such as pyridinium salts and unreacted starting materials [28] [29]. Aqueous workup procedures typically involve washing organic solutions with dilute aqueous base to remove acidic impurities, followed by washing with brine and drying over anhydrous salts. These methods are particularly effective for large-scale preparations where speed and simplicity are prioritized.

A novel purification approach involves the use of cellulosic materials, such as filter paper, for the removal of excess tosyl chloride from reaction mixtures [29]. This method relies on the nucleophilic character of cellulose hydroxyl groups to sequester unreacted tosyl chloride, providing a simple and economical purification step that can be incorporated directly into the reaction workup.

Purity assessment of tosylate compounds requires a combination of analytical techniques to ensure comprehensive characterization. Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary method for structure confirmation and purity assessment [30] [31]. The technique can detect impurities at levels of 0.1-1% and provides structural information about the nature of contaminants. Integration of characteristic peaks allows for quantitative determination of purity levels.

High-performance liquid chromatography (HPLC) provides exceptional sensitivity for purity analysis, with detection limits of 0.01-0.1% for most impurities [32]. Chiral HPLC methods using polysaccharide-based stationary phases have been specifically developed for the analysis of tosylate enantiomers, enabling the determination of enantiomeric purity in addition to chemical purity [32]. Validation of HPLC methods typically includes assessment of linearity, precision, and accuracy over the concentration ranges of interest.

Quantitative NMR (qNMR) spectroscopy has emerged as a particularly powerful tool for absolute purity determination [31] [33] [34]. This technique can provide purity values with uncertainties less than 0.1% when properly implemented, making it suitable for the certification of reference materials. The method involves comparison of analyte signals with those of certified reference standards, providing direct traceability to SI units [34].

Melting point determination, while not quantitative, provides a rapid and inexpensive indication of purity for crystalline tosylate compounds [35]. Sharp melting points within narrow temperature ranges (1-2°C) generally indicate high purity, while broad melting ranges suggest the presence of impurities. This technique is particularly useful for routine quality control applications.

Gas chromatography-mass spectrometry (GC-MS) offers exceptional sensitivity and specificity for the detection of volatile impurities and degradation products [36]. While not all tosylate compounds are sufficiently volatile for direct GC analysis, the technique can be invaluable for detecting solvent residues, starting materials, and thermal decomposition products.

The establishment of comprehensive analytical specifications typically involves the use of multiple orthogonal techniques to ensure accurate purity assessment. A typical analytical package might include ¹H NMR for structure confirmation and primary purity determination, HPLC for detection of related substances, and either qNMR or elemental analysis for absolute purity determination. Melting point and TLC analysis may be included for routine quality control purposes.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

384.07013070 g/mol

Monoisotopic Mass

384.07013070 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-16

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